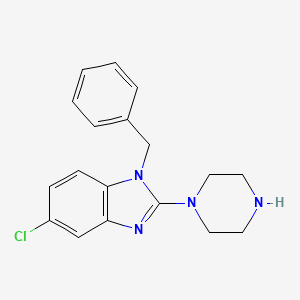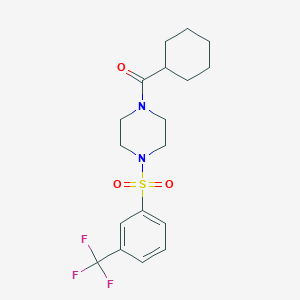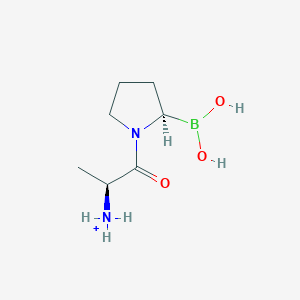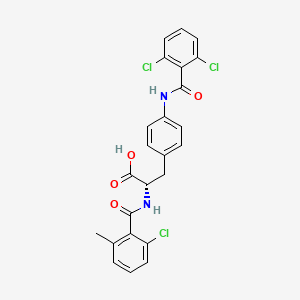
5-Chloro-1-(phenylmethyl)-2-piperazin-1-ylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 3, identified by the PubMed ID 32258933, is a synthetic organic compound that serves as the lead for a novel series of antimalarial compounds based on a benzimidazole core . This compound has shown significant promise in the field of pharmacology, particularly in the treatment of malaria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound 3 involves the construction of a benzimidazole core, which is a common scaffold in medicinal chemistry. The synthetic route typically includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often involve heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
Industrial Production Methods: Industrial production of compound 3 would likely follow a similar synthetic route but on a larger scale. This would involve optimizing the reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Compound 3 undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Compound 3 has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.
Medicine: Its primary application is in the development of antimalarial drugs.
Industry: It can be used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of compound 3 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit the function of key enzymes involved in the parasite’s metabolic pathways, leading to the disruption of essential biological processes and ultimately causing the death of the parasite . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in preclinical studies is promising.
Similar Compounds:
- Compound 55 [PMID: 29889526]
- Compound 5 [PMID: 30894487]
- Compound 1u [PMID: 30245402]
Comparison: Compared to these similar compounds, compound 3 stands out due to its higher potency and selectivity against the malaria parasite. Its benzimidazole core provides a unique structural framework that enhances its binding affinity to the target enzymes. Additionally, compound 3 has shown better pharmacokinetic properties, making it a more suitable candidate for further development as an antimalarial drug .
Propriétés
Formule moléculaire |
C18H19ClN4 |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
1-benzyl-5-chloro-2-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C18H19ClN4/c19-15-6-7-17-16(12-15)21-18(22-10-8-20-9-11-22)23(17)13-14-4-2-1-3-5-14/h1-7,12,20H,8-11,13H2 |
Clé InChI |
RDAXAGXJSCEYLT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5S,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819953.png)
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10819960.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10819971.png)
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10819972.png)


![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
![N-[4-[[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B10820006.png)
![1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid](/img/structure/B10820008.png)


![[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid](/img/structure/B10820017.png)

![N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[[(2S)-2-hydroxy-2-(3-oxo-4H-1,4-benzoxazin-8-yl)ethyl]amino]ethyl]propanamide](/img/structure/B10820022.png)